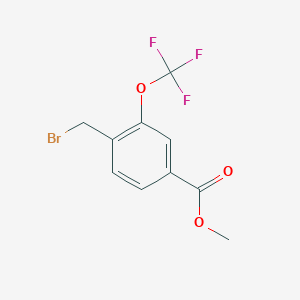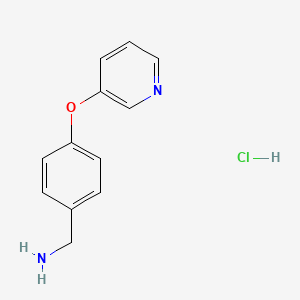
2-Tert-butyl-4-(3-hydroxypropoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group substituted with a tert-butyl group and a hydroxypropoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxypropoxy group is introduced through a subsequent etherification reaction with 3-chloropropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a model compound for studying phenolic compounds.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxypropoxy group can also interact with biological membranes, influencing cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2-(1,1-dimethylethyl)-4-methoxy-
- Phenol, 2-(1,1-dimethylethyl)-4-ethoxy-
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is unique due to the presence of both a tert-butyl group and a hydroxypropoxy group, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity and its interactions with biological systems, making it valuable for various research applications.
Propriétés
Numéro CAS |
114289-77-9 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-tert-butyl-4-(3-hydroxypropoxy)phenol |
InChI |
InChI=1S/C13H20O3/c1-13(2,3)11-9-10(5-6-12(11)15)16-8-4-7-14/h5-6,9,14-15H,4,7-8H2,1-3H3 |
Clé InChI |
NBOGODDTOPKOHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)




![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
